Tributyl(5-phenylthiophen-2-YL)stannane
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Overview
Description
Tributyl(5-phenylthiophen-2-yl)stannane is an organotin compound with the molecular formula C22H36SSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 5-phenylthiophen-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(5-phenylthiophen-2-yl)stannane can be synthesized through a reaction involving the Grignard reagent. The process typically involves the reaction of 5-phenylthiophen-2-ylmagnesium bromide with tributyltin chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Tributyl(5-phenylthiophen-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
Tributyl(5-phenylthiophen-2-yl)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound can be used in the study of biological systems where organotin compounds play a role.
Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and antibacterial agents.
Industry: It is used in the production of polymers and other materials where organotin compounds are required.
Mechanism of Action
The mechanism by which tributyl(5-phenylthiophen-2-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, facilitating reactions such as substitution or addition. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(5-hexylthiophen-2-yl)stannane
- Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Uniqueness
Tributyl(5-phenylthiophen-2-yl)stannane is unique due to the presence of the phenyl group attached to the thiophene ring. This structural feature imparts distinct chemical properties, making it different from other similar compounds. The phenyl group can influence the reactivity and stability of the compound, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
tributyl-(5-phenylthiophen-2-yl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7S.3C4H9.Sn/c1-2-5-9(6-3-1)10-7-4-8-11-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAKQFGHAZWMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34SSn |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568905 |
Source
|
Record name | Tributyl(5-phenylthiophen-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137937-89-4 |
Source
|
Record name | Tributyl(5-phenylthiophen-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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